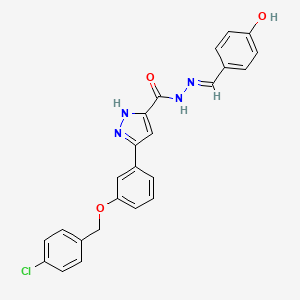
TFB, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4’-(N-(4-sec-butylphenyl)diphenylamine)], commonly known as TFB, AldrichCPR, is an ambipolar polymer. It is primarily used as a hole transporting layer in various optoelectronic applications. This compound has a band gap of approximately 2.7 electron volts and can function as an electron-dominant polymer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TFB involves the polymerization of 9,9-dioctylfluorene with N-(4-sec-butylphenyl)diphenylamine. The reaction typically occurs in the presence of a catalyst under controlled conditions to ensure the formation of the desired polymer structure. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of TFB follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high yield. The polymer is then purified and processed into the desired form, such as powders or films, for various applications .
Análisis De Reacciones Químicas
Types of Reactions
TFB undergoes several types of chemical reactions, including:
Oxidation: TFB can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s electronic properties.
Substitution: Substitution reactions can introduce different functional groups into the polymer.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired modifications .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce halogen atoms or other functional groups into the polymer .
Aplicaciones Científicas De Investigación
TFB has a wide range of scientific research applications, including:
Chemistry: Used as a hole transporting layer in organic light-emitting diodes (OLEDs) and quantum dot displays.
Biology: Employed in biosensors for detecting various biological molecules.
Medicine: Investigated for use in drug delivery systems and diagnostic imaging.
Industry: Utilized in the production of solar cells and other optoelectronic devices.
Mecanismo De Acción
The mechanism by which TFB exerts its effects involves its ability to transport holes (positive charge carriers) efficiently. This property is crucial in optoelectronic devices, where TFB facilitates the movement of charge carriers, enhancing the device’s performance. The molecular targets and pathways involved include the interaction of TFB with other layers in the device, such as the electron transporting layer and the active layer, to optimize charge transport and recombination .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to TFB include:
- Poly(3,4-ethylenedioxythiophene)-poly(styrenesulfonate) (PEDOT:PSS)
- Poly(9,9-dioctylfluorene-alt-benzothiadiazole) (F8BT)
- Poly(3-hexylthiophene) (P3HT)
Uniqueness
TFB is unique due to its high hole mobility, low electron affinity, and high ionization potential. These properties make it an excellent hole transporting material, providing efficient charge transport and enhancing the performance of optoelectronic devices. Additionally, TFB’s ability to act as both a hole transporter and an electron blocker sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C53H67N |
|---|---|
Peso molecular |
718.1 g/mol |
Nombre IUPAC |
N-(4-butan-2-ylphenyl)-4-methyl-N-[4-(7-methyl-9,9-dioctylfluoren-2-yl)phenyl]aniline |
InChI |
InChI=1S/C53H67N/c1-7-10-12-14-16-18-36-53(37-19-17-15-13-11-8-2)51-38-41(5)22-34-49(51)50-35-27-45(39-52(50)53)44-25-32-48(33-26-44)54(46-28-20-40(4)21-29-46)47-30-23-43(24-31-47)42(6)9-3/h20-35,38-39,42H,7-19,36-37H2,1-6H3 |
Clave InChI |
LMXSDGRJIJNLIY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1(C2=C(C=CC(=C2)C)C3=C1C=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C(C)CC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate, AldrichCPR](/img/structure/B12043156.png)

![N-(2-bromo-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043184.png)


![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12043195.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12043201.png)
![2-(2,3-dichlorophenoxy)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12043213.png)




![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12043235.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043236.png)
